molecular formula C24H24ClN3O2S2 B2705229 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 902900-98-5

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Cat. No. B2705229
CAS RN: 902900-98-5
M. Wt: 486.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a thiazoloquinazolinone core, a chlorophenyl group, and a dipropylacetamide group. Compounds with similar structures have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by elemental analyses and spectral data, as is common for compounds of this nature .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinazolinone derivatives, including compounds related to the chemical structure of interest, involves reactions that yield products with potential biological activities. For example, the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones has been explored, revealing that such compounds exhibit remarkable antibacterial and antifungal activities. These synthesis processes often involve reactions with thionyl chloride, Schiff base formation, and cyclization, highlighting the chemical versatility and potential for creating compounds with varied biological activities (Patel et al., 2010).

Antimicrobial Activity

Quinazolinone derivatives demonstrate significant antimicrobial efficacy. For instance, synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have shown promising antibacterial and antifungal activities against a range of microorganisms. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as C. albicans, indicating their potential as broad-spectrum antimicrobial agents. The antimicrobial activity is measured through methods like the broth microdilution method, which determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth (Patel, Patel, & Patel, 2010).

Anticancer Activity

Some quinazolinone derivatives have also been evaluated for their cytotoxic effects against cancer cell lines, indicating their potential use in cancer research and therapy. For example, quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates have been developed and shown remarkable cytotoxic activity at certain concentrations against HeLa cell lines. The synthesis of these compounds involves multiple steps, including the reaction of synthesized 3-amino-4(3H) quinazolinone derivatives with various reagents to yield acetamide derivatives with significant cytotoxic potential (Hassanzadeh et al., 2019).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h7-9,14,18-19H,3-6,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQAGYSZOPXMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2CCCCC2N3C1=C(SC3=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.